N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a dihydropyrimidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of urea with an appropriate β-keto ester and an aldehyde in the presence of a catalyst such as acetic acid or a Lewis acid. This Biginelli reaction forms the dihydropyrimidinone core.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the dihydropyrimidinone intermediate with 4-fluorobenzaldehyde under basic conditions.
Cyclopropyl Group Addition: The final step involves the addition of the cyclopropyl group. This can be done through a cyclopropanation reaction using a cyclopropyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-[4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-cyclopropyl-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-11-3-1-10(2-4-11)13-7-15(21)19(9-17-13)8-14(20)18-12-5-6-12/h1-4,7,9,12H,5-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHARVDLZJLBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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